molecular formula C16H8N2O4 B14382036 Bis(2-isocyanatophenyl)ethane-1,2-dione CAS No. 88658-60-0

Bis(2-isocyanatophenyl)ethane-1,2-dione

Cat. No.: B14382036
CAS No.: 88658-60-0
M. Wt: 292.24 g/mol
InChI Key: WJRHNIGAKFZQHY-UHFFFAOYSA-N
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Description

Bis(2-isocyanatophenyl)ethane-1,2-dione is a synthetic α-diketone derivative featuring two phenyl rings substituted with isocyanate (-NCO) groups at the ortho positions. The ethane-1,2-dione (α-diketone) core is a reactive moiety known for its electron-deficient nature, enabling diverse applications in coordination chemistry, polymer synthesis, and enzyme inhibition.

Properties

CAS No.

88658-60-0

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

1,2-bis(2-isocyanatophenyl)ethane-1,2-dione

InChI

InChI=1S/C16H8N2O4/c19-9-17-13-7-3-1-5-11(13)15(21)16(22)12-6-2-4-8-14(12)18-10-20/h1-8H

InChI Key

WJRHNIGAKFZQHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2N=C=O)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-isocyanatophenyl)ethane-1,2-dione typically involves the reaction of 2-isocyanatobenzaldehyde with a suitable reagent that facilitates the formation of the dione structure. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher quantities of the compound. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(2-isocyanatophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ureas, carbamates, and alcohols.

Scientific Research Applications

Bis(2-isocyanatophenyl)ethane-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-isocyanatophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The isocyanate groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and receptors, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Features

Substituent Effects on Reactivity and Stability
  • Benzil (1,2-diphenylethane-1,2-dione) : The unsubstituted benzil serves as the foundational α-diketone. Its symmetric structure facilitates strong π–π stacking interactions (intercentroid distance: ~3.76 Å), contributing to crystalline stability .
  • Bis(4-fluorophenyl)ethane-1,2-dione : Fluorine substituents enhance electron-withdrawing effects, reducing π–π stacking distances to ~3.64 Å and increasing thermal stability .
  • Bis(2-isocyanatophenyl)ethane-1,2-dione : The ortho-isocyanato groups introduce steric hindrance and polarity, likely disrupting π–π interactions compared to benzil or para-substituted analogs. The -NCO groups also increase electrophilicity, favoring nucleophilic addition reactions.
Crystallographic Insights
  • Bis(3-methoxyphenyl)ethane-1,2-dione : Methoxy groups disrupt crystal packing, eliminating π–π interactions entirely due to steric and electronic mismatches .
High-Energy Materials
  • 1,2-Di(1H-tetrazol-5-yl)ethane-1,2-dione dioxime : Tetrazole substituents confer high nitrogen content (62.1%), enabling detonation velocities >8,500 m/s and thermal stability up to 220°C .
  • This compound : The -NCO groups could serve as crosslinkers in polymer-bound explosives or precursors for nitrogen-rich heterocycles.
Liquid Crystals and Polymers
  • 1,2-Di(2-furyl)ethane-1,2-dione : Furan rings enable π-conjugation in liquid-crystalline materials, as demonstrated in RPNL 1, which exhibits fluidic behavior at room temperature .
  • Thiadiazoloquinoxaline Copolymers: Ethane-1,2-dione derivatives with dodecylthiophene substituents yield semiconductors with tunable bandgaps (~1.5–2.0 eV) for organic electronics .

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